molecular formula C9H15NS B12547228 3-But-3-enylpiperidine-2-thione CAS No. 144633-10-3

3-But-3-enylpiperidine-2-thione

Cat. No.: B12547228
CAS No.: 144633-10-3
M. Wt: 169.29 g/mol
InChI Key: VXOQFWXXVFOTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-But-3-enylpiperidine-2-thione is a heterocyclic organic compound featuring a six-membered piperidine ring with a thione (C=S) group at the 2-position and a but-3-enyl substituent at the 3-position.

Properties

CAS No.

144633-10-3

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

3-but-3-enylpiperidine-2-thione

InChI

InChI=1S/C9H15NS/c1-2-3-5-8-6-4-7-10-9(8)11/h2,8H,1,3-7H2,(H,10,11)

InChI Key

VXOQFWXXVFOTOX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCNC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-But-3-enylpiperidine-2-thione typically involves the reaction of piperidine derivatives with butenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine is reacted with 3-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of 3-But-3-enylpiperidine-2-thione may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: 3-But-3-enylpiperidine-2-thione can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-But-3-enylpiperidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-But-3-enylpiperidine-2-thione involves its interaction with specific molecular targets. The thione group can interact with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Pyridine and Piperidine Families

Pyridine-2-thiones
  • 3-Cyano-4,6-distyrylpyridin-2(1H)-thione (Compound 1 in ): This pyridine-based thione derivative features styryl and cyano substituents. Its synthesis involves nucleophilic substitution with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol . Key Differences:
  • Aromaticity: The pyridine ring is aromatic, whereas the piperidine ring in 3-But-3-enylpiperidine-2-thione is non-aromatic and saturated.
  • Substituent Effects : The butenyl chain in the piperidine derivative may increase steric hindrance and lipophilicity compared to the styryl groups in the pyridine analog.
Piperidine Derivatives
  • 3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine ():
    This compound contains a trimethylsilyl-ethynyl group, which enhances stability and modulates electronic properties.
    • Key Differences :
  • Solubility : Thione-containing compounds often exhibit lower water solubility compared to ether or ester derivatives .

Physicochemical Properties

While direct data for 3-But-3-enylpiperidine-2-thione are unavailable, comparisons can be extrapolated from related compounds:

Property 3-But-3-enylpiperidine-2-thione (Expected) Ethyl 2-methyl-2-butenoate () 3-Cyano-4,6-distyrylpyridin-2(1H)-thione ()
Molecular Weight ~195-210 g/mol 128.17 g/mol ~400-450 g/mol (estimated)
Log Kow ~2.5-3.5 (predicted) 2.18 ~4.0-5.0 (styryl groups increase lipophilicity)
Water Solubility Low (<100 mg/L) 1289 mg/L Very low (<10 mg/L)
Reactivity High (thione-mediated nucleophilic attack) Moderate (ester hydrolysis) Moderate (conjugated π-system reactions)

Biological Activity

3-But-3-enylpiperidine-2-thione is an organic compound characterized by a piperidine ring with a butenyl group and a thione group. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The chemical structure of 3-But-3-enylpiperidine-2-thione can be summarized as follows:

PropertyDetails
CAS No. 144633-10-3
Molecular Formula C9H15NS
Molecular Weight 169.29 g/mol
IUPAC Name 3-but-3-enylpiperidine-2-thione
InChI Key VXOQFWXXVFOTOX-UHFFFAOYSA-N

The biological activity of 3-But-3-enylpiperidine-2-thione is primarily attributed to the thione group, which can interact with metal ions and enzymes. This interaction may inhibit enzyme activity, disrupting various biochemical pathways. The compound's butenyl group enhances its reactivity and potential for forming derivatives that could exhibit different biological effects.

Biological Activities

Research indicates that 3-But-3-enylpiperidine-2-thione has several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, potentially useful in developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that it may possess anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 3-But-3-enylpiperidine-2-thione:

  • A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of thioamide derivatives, including 3-But-3-enylpiperidine-2-thione, highlighting its potential as a lead compound for drug development .
  • Another research article focused on the interactions of thione compounds with biological targets, providing insights into their mechanisms of action and therapeutic potential .

Comparative Analysis

To better understand the uniqueness of 3-But-3-enylpiperidine-2-thione, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Piperidine Simple nitrogen-containing heterocycleLimited bioactivity
Piperine Alkaloid from black pepperAntioxidant, anti-inflammatory
Evodiamine Alkaloid with anticancer propertiesAnticancer, anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.